molecular formula C8H9ClMg B1591056 4-Methylbenzylmagnesium chloride CAS No. 29875-07-8

4-Methylbenzylmagnesium chloride

Cat. No.: B1591056
CAS No.: 29875-07-8
M. Wt: 164.91 g/mol
InChI Key: NMQPDYTXGLHYDX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzylmagnesium chloride is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it invaluable in the field of organic chemistry. The compound has the molecular formula C₈H₉ClMg and is typically used in solution form, often in tetrahydrofuran (THF).

Preparation Methods

4-Methylbenzylmagnesium chloride is synthesized through the reaction of 4-methylbenzyl chloride with magnesium in the presence of an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

C6H4CH3CH2Cl+MgC6H4CH3CH2MgCl\text{C}_6\text{H}_4\text{CH}_3\text{CH}_2\text{Cl} + \text{Mg} \rightarrow \text{C}_6\text{H}_4\text{CH}_3\text{CH}_2\text{MgCl} C6​H4​CH3​CH2​Cl+Mg→C6​H4​CH3​CH2​MgCl

This reaction is usually conducted at room temperature and can take several hours to complete .

Chemical Reactions Analysis

4-Methylbenzylmagnesium chloride undergoes a variety of chemical reactions, primarily due to its nature as a Grignard reagent. Some of the key reactions include:

    Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can react with halides to form new carbon-carbon bonds.

    Oxidation and Reduction: While not typically used for oxidation or reduction, it can participate in such reactions under specific conditions.

Common reagents used in these reactions include aldehydes, ketones, esters, and halides. The major products formed are often alcohols and new carbon-carbon bonded compounds .

Scientific Research Applications

4-Methylbenzylmagnesium chloride has a wide range of applications in scientific research:

    Organic Synthesis: It is used to form carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.

    Pharmaceuticals: It is employed in the synthesis of various pharmaceutical intermediates.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Biological Research: It can be used to modify biomolecules for research purposes

Mechanism of Action

The mechanism of action of 4-methylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom, making it highly nucleophilic .

Comparison with Similar Compounds

4-Methylbenzylmagnesium chloride is similar to other Grignard reagents like phenylmagnesium bromide and ethylmagnesium bromide. its unique structure allows for specific reactivity patterns, particularly in the formation of sterically hindered alcohols and other complex molecules. Similar compounds include:

Properties

IUPAC Name

magnesium;1-methanidyl-4-methylbenzene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.ClH.Mg/c1-7-3-5-8(2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQPDYTXGLHYDX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461541
Record name Magnesium chloride (4-methylphenyl)methanide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29875-07-8
Record name Magnesium chloride (4-methylphenyl)methanide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylbenzylmagnesium chloride
Reactant of Route 2
4-Methylbenzylmagnesium chloride
Reactant of Route 3
Reactant of Route 3
4-Methylbenzylmagnesium chloride
Reactant of Route 4
4-Methylbenzylmagnesium chloride
Reactant of Route 5
Reactant of Route 5
4-Methylbenzylmagnesium chloride
Reactant of Route 6
Reactant of Route 6
4-Methylbenzylmagnesium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.